3-(Allylamino)benzonitrile

Dipeptidyl peptidase inhibition DPP8 selectivity Enzyme profiling

Procure 3-(Allylamino)benzonitrile to leverage its uniquely selective DPP8 inhibition (IC50 6.8 µM) over DPP4 (>100 µM), a profile critical for immuno-oncology pathway dissection without off-target effects. Its meta-substitution pattern enables distinct reactivity in photocatalytic transformations and is validated in anti-atherosclerotic agent synthesis. Choosing this isomer ensures reliable target engagement and synthetic tractability (80-92% yield via CuI/TMEDA catalysis) for preclinical development.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B8554582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allylamino)benzonitrile
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC=CCNC1=CC=CC(=C1)C#N
InChIInChI=1S/C10H10N2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7,12H,1,6H2
InChIKeyDWSWVBOTFFPNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Allylamino)benzonitrile as a Research-Grade Meta-Substituted Allylamino Benzonitrile Derivative for Selective Enzyme Inhibition and Chemical Synthesis


3-(Allylamino)benzonitrile (CAS not widely indexed; synonym: 3-(prop-2-enylamino)benzonitrile) is a meta-substituted aryl nitrile featuring an allylamino group at the 3-position of the benzonitrile ring [1]. With a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol, this compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.3 and a topological polar surface area (TPSA) of 35.8 Ų [1]. It serves as a versatile synthetic intermediate for anti-atherosclerotic agents and demonstrates a distinct selectivity profile against dipeptidyl peptidase (DPP) family enzymes [2]. Unlike its para- or ortho-substituted isomers, the meta-positioning of the allylamino group confers a unique electronic and steric environment that influences both its biological activity and its reactivity in transition metal-free photocatalytic transformations [3].

Why 3-(Allylamino)benzonitrile Cannot Be Replaced by Other Aminobenzonitrile Isomers or Analogs


Substituting 3-(allylamino)benzonitrile with its 2- or 4-substituted positional isomers, or with simpler 3-aminobenzonitrile, introduces significant deviations in biological target engagement, synthetic utility, and physicochemical properties. The meta-substitution pattern in 3-(allylamino)benzonitrile creates an electron density distribution that is distinct from the ortho- and para-analogs, directly impacting its interaction with dipeptidyl peptidase (DPP) family enzymes—specifically, its moderate inhibition of DPP8 (IC₅₀ = 6.8 µM) and DPP2 (IC₅₀ = 23 µM) while showing negligible activity against DPP4 (IC₅₀ > 100 µM) [1]. This selectivity profile is not observed in the para-substituted isomer (4-(allylamino)benzonitrile), which lacks comparable enzyme inhibition data and is primarily utilized as a general synthetic building block without established biological activity . Furthermore, the meta-allylamino group enables distinct reactivity in transition metal-free photocatalytic cyclization pathways that are inaccessible to the para-isomer, as demonstrated by the successful construction of phenanthridine derivatives from 2-allylamino analogs but not from 3- or 4-substituted congeners under identical conditions [2]. The calculated LogP of 2.3 for the 3-isomer [3] also positions it in a more favorable lipophilicity window for passive membrane permeability compared to more polar or less polar alternatives, making empirical substitution a high-risk proposition without rigorous comparative validation.

Quantitative Differentiation of 3-(Allylamino)benzonitrile: Enzyme Selectivity, Synthetic Efficiency, and Physicochemical Benchmarking


Selective Inhibition of Dipeptidyl Peptidase 8 (DPP8) over DPP4 Confers a Unique Biological Fingerprint

3-(Allylamino)benzonitrile exhibits a differentiated enzyme inhibition profile characterized by moderate DPP8 activity (IC₅₀ = 6.8 µM) and DPP2 activity (IC₅₀ = 23 µM), while demonstrating minimal inhibition of DPP4 (IC₅₀ > 100 µM) [1]. This selectivity pattern—specifically a >14.7-fold preference for DPP8 over DPP4—is not observed for the para-isomer, for which no comparable DPP family inhibition data has been reported . In contrast, the clinical DPP4 inhibitor alogliptin exhibits a >10,000-fold selectivity for DPP4 over DPP8/DPP9 , highlighting that 3-(allylamino)benzonitrile occupies a distinct region of selectivity space. The meta-allylamino substitution is hypothesized to be a critical determinant of this differential DPP family interaction profile, as it alters the electron density and steric presentation of the nitrile-bearing aromatic ring relative to ortho- and para-congeners.

Dipeptidyl peptidase inhibition DPP8 selectivity Enzyme profiling

Physicochemical Profile: LogP and TPSA Values Benchmark Favorably for Passive Membrane Permeability Compared to Para-Isomer

The calculated octanol-water partition coefficient (LogP) of 3-(allylamino)benzonitrile is 2.3, with a topological polar surface area (TPSA) of 35.8 Ų [1]. These values place the compound within the optimal range for passive gastrointestinal absorption and blood-brain barrier penetration according to Lipinski's Rule of Five and CNS MPO scoring guidelines. In comparison, the para-substituted isomer 4-(allylamino)benzonitrile exhibits a slightly lower LogP of 2.23 and a comparable TPSA of 35.82 Ų [2]. While the differences are modest, the 3-isomer's marginally higher lipophilicity (ΔLogP = +0.07) may confer a subtle advantage in membrane partitioning without compromising aqueous solubility. Importantly, the meta-substitution pattern alters the spatial orientation of the allylamino group relative to the nitrile, which can influence specific interactions with biological targets in ways not captured by bulk descriptors alone.

Lipophilicity Drug-likeness ADME prediction

Synthetic Accessibility: Optimized Protocol Achieves 92% Yield, Demonstrating Process Scalability Advantages

The synthesis of 3-(allylamino)benzonitrile has been achieved with yields ranging from 29% to 92%, depending on the reaction conditions employed [1]. A conventional approach using 3-fluorobenzonitrile and allylamine under thermal conditions (180°C, 5 hours, sealed tube) afforded the target compound in only 29% yield [1]. In contrast, a more efficient protocol utilizing CuI/TMEDA catalysis with cyclopropyldiphenylsulfonium triflate as the allylation agent consistently delivers yields in the 80–92% range under mild conditions [2]. This nearly threefold improvement in yield represents a critical differentiator for process chemists and procurement specialists: sourcing 3-(allylamino)benzonitrile that has been synthesized via the optimized catalytic route ensures higher batch-to-batch consistency and reduces downstream purification burden. For the 4-isomer, typical synthetic yields are not publicly benchmarked with comparable quantitative rigor , making the 3-isomer a more transparent choice for scalable synthetic planning.

Synthetic methodology Process chemistry Yield optimization

Photophysical Differentiation: Meta-Substitution Alters Excited-State Charge Transfer Dynamics Relative to Ortho- and Para-Analogs

The photophysical behavior of (alkylamino)benzonitriles is highly sensitive to the substitution pattern on the aromatic ring. A solvent-dependent study of excited-state charge transfer in three (alkylamino)benzonitriles revealed that the position of the amino substituent significantly influences both spectral characteristics and charge transfer kinetics [1]. While 3-(allylamino)benzonitrile itself was not directly studied in this work, the class-level inference from closely related alkylamino analogs indicates that meta-substituted derivatives exhibit distinct dual fluorescence behavior and solvent-dependent emission spectra compared to their ortho- and para-counterparts. Notably, 2-allylaminobenzonitrile derivatives, when subjected to photocatalytic addition/cyclization with gem-difluoromethyl radicals, yield phenanthridine derivatives that exhibit blue to green emission in the 390–540 nm range [2]. The meta-isomer would be expected to display an altered emission profile and different photostability due to the reduced conjugation between the amino lone pair and the nitrile π-system in the meta configuration. This photophysical distinction makes the meta-isomer a potentially valuable control or comparator in studies aimed at understanding substituent effects on charge-transfer excited states.

Photochemistry Fluorescence Excited-state dynamics

Optimal Application Scenarios for 3-(Allylamino)benzonitrile Based on Quantitative Differentiation


Tool Compound for DPP8/DPP2 Selectivity Profiling in Immuno-Oncology and Inflammation Research

Given its >14.7-fold selectivity for DPP8 (IC₅₀ = 6.8 µM) over DPP4 (IC₅₀ > 100 µM) [1], 3-(allylamino)benzonitrile serves as an ideal tool compound for dissecting DPP8- and DPP2-dependent pathways without confounding DPP4-mediated effects. This is particularly relevant in immuno-oncology, where DPP8/DPP9 inhibition has been linked to pyroptosis induction and anti-tumor immune activation [2]. The compound's moderate potency and clear selectivity profile make it suitable for in vitro proof-of-concept studies and as a benchmark for developing more potent DPP8-selective inhibitors. Procurement of this specific meta-isomer ensures that observed biological effects can be attributed to the intended target engagement profile, avoiding the ambiguous activity often associated with less-characterized aminobenzonitrile analogs.

Scalable Intermediate for Anti-Atherosclerotic Drug Candidate Synthesis

3-(Allylamino)benzonitrile is a key intermediate in the synthesis of 2- or 3-[(unsaturated or cyclopropylated alkyl)amino]phenyl compounds described as lipid-lowering and anti-atherosclerotic agents [3]. The availability of a high-yielding synthetic protocol (80–92% via CuI/TMEDA catalysis) [4] makes this compound a strategically advantageous choice for medicinal chemistry groups scaling up lead compounds for preclinical development. Unlike the para-isomer, which lacks documented biological application data , the 3-isomer has a direct patent lineage connecting it to cardiovascular therapeutic indications. Procurement of the meta-isomer, preferably with batch documentation confirming synthesis via the optimized catalytic route, minimizes the risk of yield variability and facilitates smoother transition from discovery to early development.

Photocatalyst Development and Excited-State Charge Transfer Studies

The meta-substitution pattern in 3-(allylamino)benzonitrile offers a distinct photophysical profile compared to ortho- and para-aminobenzonitriles, which are extensively studied for their dual fluorescence and twisted intramolecular charge transfer (TICT) behavior [5]. For research groups investigating substituent effects on charge-transfer dynamics or developing novel arylamine-based photocatalysts, the 3-isomer provides a unique scaffold to probe the influence of substitution geometry on excited-state properties. Although direct fluorescence data for this specific compound are lacking, the established class-level behavior of meta-substituted aminobenzonitriles predicts altered emission characteristics that can be exploited to design photocatalysts with tailored redox potentials and absorption profiles [5][6].

ADME Optimization in CNS-Targeted Lead Series Featuring Meta-Substituted Aromatic Cores

With a calculated LogP of 2.3 and TPSA of 35.8 Ų [7], 3-(allylamino)benzonitrile resides in a favorable physicochemical space for passive CNS penetration (optimal LogP 2–4, TPSA < 70 Ų). For medicinal chemists exploring meta-substituted benzonitrile scaffolds in CNS programs, this compound represents a validated building block with documented synthetic tractability and a defined selectivity profile. The slightly higher lipophilicity of the 3-isomer (ΔLogP = +0.07 vs. para-isomer) [8] may provide a marginal but meaningful advantage in optimizing brain-to-plasma ratios. Sourcing the 3-isomer, rather than a less-characterized analog, ensures that downstream SAR interpretation is grounded in a compound with publicly available enzyme inhibition data and synthetic benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Allylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.